molecular formula C10H13F2NO B11718732 4-(Tert-butoxy)-3,6-difluoro-2-methylpyridine

4-(Tert-butoxy)-3,6-difluoro-2-methylpyridine

Cat. No.: B11718732
M. Wt: 201.21 g/mol
InChI Key: PNCSQGGYASYHBC-UHFFFAOYSA-N
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Description

4-(Tert-butoxy)-3,6-difluoro-2-methylpyridine is a substituted pyridine derivative characterized by a tert-butoxy group at the 4-position, fluorine atoms at the 3- and 6-positions, and a methyl group at the 2-position. This compound combines steric bulk (tert-butoxy and methyl groups) with electronic modulation (fluorine atoms), making it a candidate for applications in medicinal chemistry, agrochemicals, or materials science. Its structure influences reactivity, stability, and interactions in biological systems.

Properties

Molecular Formula

C10H13F2NO

Molecular Weight

201.21 g/mol

IUPAC Name

3,6-difluoro-2-methyl-4-[(2-methylpropan-2-yl)oxy]pyridine

InChI

InChI=1S/C10H13F2NO/c1-6-9(12)7(5-8(11)13-6)14-10(2,3)4/h5H,1-4H3

InChI Key

PNCSQGGYASYHBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=N1)F)OC(C)(C)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butoxy)-3,6-difluoro-2-methylpyridine typically involves the introduction of the tert-butoxy group, fluorine atoms, and the methyl group onto the pyridine ring. One common method involves the use of tert-butyl alcohol and appropriate fluorinating agents under controlled conditions. The reaction may proceed through a series of steps including halogenation, alkylation, and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability. These systems allow for the direct introduction of the tert-butoxycarbonyl group into the pyridine ring, resulting in higher yields and reduced process mass intensity .

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxy)-3,6-difluoro-2-methylpyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl nitrite for radical generation, potassium tert-butoxide for elimination reactions, and various fluorinating agents for introducing fluorine atoms .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted pyridine derivatives.

Scientific Research Applications

4-(Tert-butoxy)-3,6-difluoro-2-methylpyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Tert-butoxy)-3,6-difluoro-2-methylpyridine involves its interaction with specific molecular targets and pathways. The tert-butoxy group can undergo deprotection under acidic conditions, leading to the formation of reactive intermediates. These intermediates can then participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Substituent Effects: Tert-Butoxy vs. Other Protecting Groups

The tert-butoxy group in the target compound is directly attached to the pyridine ring, differing from tert-butoxycarbonyl (Boc) groups found in analogs like tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate (). Boc groups are acid-labile, whereas tert-butoxy ethers are more stable under acidic conditions. This stability makes the target compound suitable for reactions requiring acidic environments, unlike Boc-protected derivatives, which require deprotection steps using trifluoroacetic acid (TFA) .

Fluorine Substitution vs. Halogenated Analogs

The 3,6-difluoro substitution in the target compound contrasts with chlorinated pyridines such as 4-((tert-butyldimethylsilyloxy)methyl)-2-chloro-3-(dimethoxymethyl)pyridine (). Fluorine’s higher electronegativity and smaller size reduce steric hindrance while increasing the ring’s electron-deficient nature, enhancing susceptibility to nucleophilic aromatic substitution compared to bulkier, less electronegative chlorine substituents .

Table 1: Substituent Effects on Pyridine Derivatives
Compound Substituents Electronic Effect Stability Under Acidic Conditions
4-(Tert-butoxy)-3,6-difluoro-2-methylpyridine 4-OtBu, 3-F, 6-F, 2-Me Electron-deficient High (ether linkage)
Boc-protected dihydropyridine () 1-Boc, 4-aryl Moderate electron-withdrawing Low (Boc cleavage with TFA)
2-Chloro derivative () 2-Cl, 4-Si-OCH2- Moderate electron-withdrawing High (stable silyl ether)

Steric and Electronic Profiles Compared to Trifluoromethoxy Derivatives

Pyridine derivatives with trifluoromethoxy groups (e.g., 6-[4-(trifluoromethoxy)phenyl]-3-pyridinecarboxaldehyde in ) exhibit strong electron-withdrawing effects, whereas the tert-butoxy group in the target compound is electron-donating. This difference impacts lipophilicity (logP): tert-butoxy increases hydrophobicity, while trifluoromethoxy enhances polarity. Such variations influence bioavailability and target binding in drug design .

Positional Effects of Methyl and Fluorine Substituents

In contrast, tert-butyl 4-(4-chlorophenyl)piperidine-1-carboxylate () lacks aromaticity, with substituents on a saturated piperidine ring. The planar pyridine ring in the target compound allows for π-π stacking interactions, which are absent in aliphatic analogs .

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